Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(1,3-benzothiazol-6-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-16(19)11-3-5-12(6-4-11)18-13-7-8-14-15(9-13)21-10-17-14/h3-10,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDDTILXQRISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654193 | |
| Record name | Ethyl 4-[(1,3-benzothiazol-6-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458550-54-4 | |
| Record name | Ethyl 4-[(1,3-benzothiazol-6-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Potassium Thiocyanate and Bromine
A widely used method involves the cyclization of substituted aminobenzoates with potassium thiocyanate (KSCN) and bromine (Br2) in glacial acetic acid to form the benzo[d]thiazole ring. This approach was detailed in a study focusing on methyl 2-aminobenzo[d]thiazole-6-carboxylates, which are structurally analogous to the target compound in terms of the benzo[d]thiazole core and substitution pattern.
- Dissolve methyl 4-aminobenzoate (or analogous substituted aminobenzoate) and 4 equivalents of KSCN in glacial acetic acid.
- Stir the mixture at room temperature for 45 minutes, then cool to 10 °C.
- Add 2 equivalents of bromine dissolved in acetic acid dropwise.
- Stir the reaction overnight at room temperature.
- Quench the reaction by placing the mixture on ice and basify to pH 8 using 25% ammonia solution.
- Isolate the product by filtration.
This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylates in moderate to good yields (35–95%) depending on the substituents present.
Mechanistic Insights
The reaction proceeds via initial thiocyanation of the aniline ring to form an intermediate with an SCN group attached to the phenyl ring. Bromine facilitates the formation of thiocyanogen, which acts as the electrophilic species for thiocyanation. Subsequent intramolecular cyclization leads to the benzo[d]thiazole core. The reaction is complete after approximately 15 hours at room temperature.
Functional Group Manipulations and Derivatization
Hydroxyl Protection and Substitution
For derivatives with hydroxyl groups at positions 4 or 5 of the benzo[d]thiazole ring, protection strategies are employed to prevent side reactions during cyclization:
Reduction of Nitro Groups
Nitro-substituted intermediates are reduced to the corresponding amines using catalytic hydrogenation or tin(II) chloride reduction prior to cyclization. This step is crucial to introduce the amino group at the 6-position of the benzo[d]thiazole ring.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1. Aminobenzoate + KSCN + Br2 in AcOH | Cyclization to benzo[d]thiazole core | Formation of 2-aminobenzo[d]thiazole-6-carboxylate | Moderate to good (35–95%) |
| 2. Nitro reduction (H2/Pd or SnCl2) | Convert nitro to amino group | Prepares for cyclization | High efficiency |
| 3. Hydroxyl protection (TBDMS-Cl) | Protect OH groups during cyclization | Stable under acidic conditions | Facilitates selective substitution |
| 4. Coupling with ethyl 4-aminobenzoate | Nucleophilic substitution or amide formation | Forms final Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate | Dependent on method |
Research Findings and Considerations
- The use of bromine and potassium thiocyanate in acetic acid provides an efficient and mild route to benzo[d]thiazole derivatives with high regioselectivity.
- Protection strategies for hydroxyl groups are critical for obtaining selectively substituted benzo[d]thiazoles.
- The reaction conditions are generally mild (room temperature, aqueous or glacial acetic acid solvent), which supports ecological safety and operational simplicity.
- The availability of building blocks such as 2-aminobenzo[d]thiazole-6-carboxylates enables rapid derivatization and exploration of chemical space for drug discovery applications.
- The methods described allow for scalable synthesis with good reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been investigated for its biological activity, including its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is similar to other thiazole derivatives, such as 2,4-disubstituted thiazoles and N-(benzo[d]thiazol-2-yl) derivatives. These compounds share structural similarities but may differ in their substituents and biological activities. The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 6-position amino group in the target compound may offer distinct electronic and steric effects compared to 2-position substituents in analogs like 6f. This could modulate interactions with biological targets, such as enzymes or receptors .
- Linker Chemistry: Amino linkers (as in the target compound) provide hydrogen-bonding capability, whereas methoxy or carbamoylamino groups (e.g., 6f and aquaporin inhibitors) prioritize hydrophobicity or steric bulk .
- Biological Activity: Analogs with thiourea linkers (e.g., compounds in ) exhibit analgesic properties, while methoxy-linked benzothiazoles (6f) show antifungal activity. The target compound’s amino linker may broaden its pharmacological profile .
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs like 6f (118–120 °C) and 6j (148–150 °C) suggest that substituent polarity and molecular symmetry significantly influence melting behavior .
- Reactivity: Ethyl benzoate derivatives with electron-donating groups (e.g., dimethylamino in ) exhibit higher reactivity in polymerization reactions, implying that the amino group in the target compound may enhance its chemical versatility .
Structure-Activity Relationships (SAR)
- Benzothiazole Position: 2-position substituents (e.g., 6f) are common in antifungal agents, whereas 6-position derivatives (target compound) remain underexplored but may offer novel binding modes .
Biological Activity
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anti-inflammatory properties, supported by research findings and case studies.
This compound belongs to the thiazole family, known for their pharmacological potential. The thiazole ring structure contributes to its biological activity, functioning as a scaffold for various derivatives that exhibit antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways in target organisms or cells, such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Activity : The compound has shown effectiveness against multi-drug resistant Gram-negative bacteria, including Pseudomonas aeruginosa. In comparative studies, it demonstrated a minimum inhibitory concentration (MIC) ranging from 100 to 400 μg/mL against different bacterial strains, which is notable compared to standard antibiotics .
- Fungal Activity : this compound exhibited antifungal properties against strains like Candida albicans and Aspergillus niger. The MIC values were reported at approximately 3.92–4.01 mM for C. albicans, indicating moderate activity relative to established antifungal agents like fluconazole .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Type | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Bacteria | 100–400 | Ciprofloxacin | 25–50 |
| Candida albicans | Fungi | 3.92–4.01 mM | Fluconazole | 50 |
| Aspergillus niger | Fungi | 4.01–4.23 mM | Ketoconazole | 50 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Thiazole derivatives are known to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes them promising candidates for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives, including this compound:
- Antimicrobial Screening : A study conducted by Lączkowski et al. assessed various thiazole derivatives against a panel of bacterial and fungal species, establishing a structure-activity relationship that highlights the importance of substituent groups in enhancing biological activity .
- Mechanistic Insights : Research indicates that compounds similar to this compound can effectively bind to active sites in target enzymes, disrupting their function and leading to cell death in susceptible organisms .
- Comparative Efficacy : In a comparative analysis involving multiple derivatives, this compound was found to possess unique properties that differentiate it from other thiazole-based compounds, particularly in its spectrum of activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, and how can researchers optimize reaction conditions?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]thiazole core. For example, coupling 4-aminobenzoate derivatives with activated benzo[d]thiazol-6-yl intermediates via nucleophilic aromatic substitution. Key steps include:
- Intermediate preparation : Use of arylisothiocyanates or chloro/fluoro-substituted benzaldehydes to introduce substituents (e.g., ).
- Reaction optimization : Refluxing in polar aprotic solvents (e.g., DMF) with equimolar reagents for 4–6 hours, monitored by TLC. Yields improve with electron-donating groups on aldehydes (e.g., ).
- Purification : Recrystallization from ethanol or column chromatography for high-purity products .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR spectroscopy : H and C NMR confirm regiochemistry and hydrogen bonding between the thiazole NH and ester carbonyl ( ).
- X-ray crystallography : Programs like SHELXL ( ) and visualization tools like ORTEP-3 ( ) resolve bond angles and torsional strain. For example, SHELX refines twinned or high-resolution data to validate planar geometry in fused rings .
- Mass spectrometry : HRMS verifies molecular weight, particularly for halogenated analogs ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., chloro, fluoro, nitro groups) to identify pharmacophores. For example, 2-chloro-6-fluorophenyl derivatives show enhanced kinase inhibition due to improved hydrophobic interactions ( ).
- Biological assay standardization : Use consistent cell lines (e.g., Sp1–Sp5 in ) and control co-initiators (e.g., ethyl 4-(dimethylamino)benzoate vs. methacrylate derivatives in ) to minimize variability .
Q. What strategies improve enantioselective synthesis of benzo[d]thiazole derivatives, and how do reaction mechanisms differ under solvent-free conditions?
- Methodology :
- Chiral catalysts : Electrophilic alkynylation reagents (e.g., ethynylbenziodazolones) enable enantioselective C–N bond formation ( ).
- Solvent-free Friedel-Crafts acylation : Eaton’s reagent (PO/MeSOH) activates carbonyl groups via hydrogen bonding, reducing side reactions. Reaction times shorten by 30% compared to solvent-based methods ( ).
- Mechanistic analysis : IR spectroscopy tracks intermediate formation (e.g., iminium ions), while H NMR monitors regioselectivity in cyclization steps .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Electron-donating groups (EDGs) : EDGs (e.g., -OCH) accelerate nucleophilic aromatic substitution by increasing electron density at the reaction site ( ).
- Electron-withdrawing groups (EWGs) : EWGs (e.g., -NO) slow reactions but improve stability of intermediates. For example, nitro-substituted derivatives require 20% longer reflux times but yield crystalline products ( ).
- DFT calculations : Predict charge distribution and transition states to rationalize kinetic barriers .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in anticancer studies involving this compound?
- Methodology :
- Non-linear regression : Fit IC values using four-parameter logistic models (e.g., GraphPad Prism).
- Synergy analysis : Chou-Talalay method evaluates combination therapies with standard chemotherapeutics (e.g., cisplatin) ( ).
- Validation : Replicate experiments with primary cells (e.g., patient-derived xenografts) to confirm specificity .
Q. How can crystallographic data from SHELX be reconciled with conflicting NMR results in structural assignments?
- Methodology :
- Twinned crystals : Use SHELXL’s TWIN and BASF commands to refine data, resolving ambiguities in unit cell parameters ( ).
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering) that X-ray static models may miss.
- Cross-validation : Overlay ORTEP-generated structures with DFT-optimized geometries to identify discrepancies .
Tables for Key Data
| Biological Activity | Key Finding | Reference |
|---|---|---|
| Anticancer (Sp1–Sp5 cell lines) | IC = 3–15 µM (dose-dependent) | |
| Kinase inhibition (RIP2) | 85% inhibition at 10 µM (GSK2983559 analog) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
